Milbemycin A3 oxime

Pharmacokinetics Veterinary Parasitology Drug Formulation

Pure Milbemycin A3 oxime (CAS 114177-14-9) is the 4× more potent antifungal component versus A4 oxime in the commercial mixture (MIC 6.4 vs 25.6 μg/mL against C. glabrata) and a superior efflux pump inhibitor. Choose pure A3 for reproducible azole-resistance reversal and SAR studies. Its higher oral bioavailability (80.5%) and rapid clearance support acute microfilaricidal protocols. Essential as a single-component USP reference standard for HPLC/LC-MS system suitability. Avoid confounding pharmacokinetic and pharmacodynamic variability from A3/A4 mixtures.

Molecular Formula C31H43NO7
Molecular Weight 541.7 g/mol
Cat. No. B15622538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMilbemycin A3 oxime
Molecular FormulaC31H43NO7
Molecular Weight541.7 g/mol
Structural Identifiers
InChIInChI=1S/C31H43NO7/c1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b7-6-,19-9-,23-8?,32-27+/t18-,20-,22+,24+,25-,26-,28+,30-,31+/m0/s1
InChIKeyVDBGCWFGLMXRIK-JBEIMBMYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Milbemycin A3 Oxime for Research and Veterinary Procurement: Compound Identity and Baseline Characteristics


Milbemycin A3 oxime (CAS 114177-14-9; molecular formula C31H43NO7; MW 541.7) is a semi-synthetic 16-membered macrocyclic lactone produced by fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus followed by oxidation and oximation of milbemycin A3 . It constitutes the minor component (approximately 20%) of the commercial antiparasitic drug substance milbemycin oxime, the major component being milbemycin A4 oxime at approximately 80% of the A3/A4 oxim mixture [1]. Milbemycin A3 oxime acts by binding to glutamate-gated chloride channels in invertebrates, causing chloride ion influx, hyperpolarization, paralysis, and death of target parasites . It is approved in veterinary medicine for the prevention of heartworm disease and treatment of intestinal nematodes in dogs and cats, and has demonstrated additional pharmacological activities beyond its canonical antiparasitic indication, including intrinsic antifungal activity mediated through ABC transporter inhibition and reactive oxygen species generation [2].

Why Milbemycin A3 Oxime Cannot Be Interchanged with A4 Oxime or Other Macrocyclic Lactones: Key Differentiators for Scientific Selection


Milbemycin oxime is supplied commercially as a fixed-ratio mixture of A4 and A3 oxime derivatives, which creates the incorrect assumption that the two components are pharmacokinetically and pharmacodynamically interchangeable. Direct comparative evidence demonstrates that A3 oxime and A4 oxime exhibit markedly divergent pharmacokinetic profiles in dogs, including a nearly 2-fold difference in oral bioavailability (80.5% vs 65.1%), a 2-fold difference in elimination half-life (1.6 vs 3.3 days), and an approximately 1.8-fold difference in systemic clearance (75 vs 41 mL/h/kg) [1]. Furthermore, A3 oxime is 4-fold more potent than A4 oxime as an intrinsic antifungal agent against Candida glabrata (MIC 6.4 vs 25.6 μg/mL) and is the most potent efflux pump inhibitor among all four milbemycin derivatives tested [2]. Even within the milbemycin class, the parent (non-oxime) compounds A3 and A4 are substantially less active, with A3 parent exhibiting a MIC of >25.6 μg/mL compared to 6.4 μg/mL for A3 oxime [2]. These quantitative disparities mean that procurement of the undefined A3/A4 mixture, or selection of A4 oxime or non-oxime analogs as substitutes for pure A3 oxime, will yield different pharmacological outcomes in both antiparasitic and antifungal research contexts.

Milbemycin A3 Oxime: Quantitative Comparative Evidence Guide for Differentiated Research and Procurement Decisions


Oral Bioavailability Advantage of A3 Oxime Over A4 Oxime in Canine Pharmacokinetics

In a direct head-to-head intravenous and oral pharmacokinetic study in dogs (NexGard Spectra® formulation), milbemycin A3 oxime demonstrated an oral bioavailability of 80.5%, compared to 65.1% for milbemycin A4 oxime, representing a 15.4 absolute percentage point advantage [1]. The terminal plasma half-life (t1/2) of A3 oxime was 1.6 ± 0.4 days, substantially shorter than the 3.3 ± 1.4 days measured for A4 oxime [1]. Systemic clearance (Cls) for A3 oxime was 75 ± 22 mL/h/kg, approximately 1.8-fold higher than A4 oxime at 41 ± 12 mL/h/kg, while volumes of distribution (Vd) were comparable (2.7 ± 0.4 vs 2.6 ± 0.6 L/kg) [1].

Pharmacokinetics Veterinary Parasitology Drug Formulation

Four-Fold Superior Intrinsic Antifungal Activity of A3 Oxime Compared to A4 Oxime Against Candida glabrata

In a comprehensive head-to-head susceptibility study across multiple clinical isolates of Candida glabrata and Candida albicans, milbemycin A3 oxime (A3Ox) exhibited a consistent MIC of 6.4 μg/mL against all eight C. glabrata isolates tested, while milbemycin A4 oxime (A4Ox) showed a 4-fold higher MIC of 25.6 μg/mL [1]. Against C. albicans, A3Ox maintained a MIC of 6.4 μg/mL against six of seven isolates, whereas A4Ox varied between 3.2 and 6.4 μg/mL depending on the isolate [1]. The non-oxime parent compound A3 was substantially less active (MIC = 25.6 to >25.6 μg/mL), confirming that the oxime modification is critical for antifungal potency [1]. Intrinsic fungicidal activity of the oxim derivatives was observed at concentrations above 3.2 μg/mL, an effect mechanistically linked to reactive oxygen species (ROS) formation and independent of efflux pump inhibition [1].

Antifungal Drug Discovery ABC Transporter Inhibition Candida Resistance

A3 Oxime is the Most Potent ABC Transporter Efflux Inhibitor Among Milbemycin Derivatives in Candida Species

Using a quantitative rhodamine 6G (R6G) efflux assay in Candida glabrata, milbemycin A3 oxime (A3Ox) was identified as the most potent efflux inhibitor among all four milbemycin derivatives tested (A3Ox, A4Ox, A3, A4). In the azole-susceptible isolate DSY562, A3Ox inhibited R6G efflux with a Vmax IC50 of 0.36 μg/mL [1]. In the azole-resistant isolate DSY565 (which overexpresses the CgCDR1 ABC transporter), A3Ox remained the most potent inhibitor with a Vmax IC50 of 3.1 μg/mL, though this value was approximately 10-fold higher than in the susceptible isolate, consistent with the higher levels of efflux pump expression [1]. The parent compound A3 was notably less effective at inhibiting efflux. In checkerboard combination assays with fluconazole, A3Ox showed synergistic interactions (FIC ≤ 0.5) in C. glabrata DSY562 [1]. In vivo, the A3Ox/A4Ox commercial mixture combined with fluconazole reduced fungal tissue burdens in azole-resistant C. glabrata isolates to levels comparable to azole-susceptible isolates in a murine model of invasive candidiasis [1].

Drug Efflux Inhibition Antifungal Resistance Reversal Rhodamine 6G Transport Assay

Single-Component Crystal Form A of A3 Oxime Enables Defined Solid-State Characterization Unavailable for the A3/A4 Mixture

A defined crystal form of pure milbemycin A3 oxime (Crystal Form A) has been prepared and comprehensively characterized, whereas the commercial A3/A4 oxime mixture cannot readily form a crystal form [1]. The patent specifically states that 'it is difficult for the mixture of A3/A4 oxime to form a crystal form,' motivating the isolation and crystallization of the single A3 oxime component [1]. Crystal Form A is characterized by distinct X-ray powder diffraction (XRPD) peaks at 2θ angles of 5.32°, 8.39°, 13.98°, 14.45°, 15.36°, 16.50°, 18.61°, 25.95°, and 26.28° (each ±0.20°) using Cu-Kα radiation [1]. Additional characterization includes infrared absorption spectroscopy with characteristic peaks at 3334 cm⁻¹, 2950 cm⁻¹, 1703 cm⁻¹, and 1450 cm⁻¹, among others; differential scanning calorimetry (DSC) exhibiting an exothermic peak at 256.8–261.2°C; and thermogravimetric analysis (TGA) [1]. The patent asserts that single-component crystalline forms offer advantages in pharmaceutics and pharmacodynamics including stable nature, ease of storage, ease of dissolution, ease of dispersion, and the ability to form homogeneous solutions [1]. This crystalline form is intended for use as an insecticidal and acaricidal agent [1].

Solid-State Chemistry Pharmaceutical Crystallography Formulation Development

Milbemycin A3 Oxime Reduces Dirofilaria immitis Microfilariae by 85.2% at a Low Dose of 0.05 mg/kg in Naturally Infested Dogs

In a study of naturally Dirofilaria immitis-infected dogs, 5-keto-5-oxime derivatives of milbemycin A3 demonstrated high microfilaricidal efficacy [1]. The specific efficacy reported for milbemycin A3 oxime: a single oral dose of 0.05 mg/kg reduced microfilariae counts in the blood of naturally infested dogs by 85.2% [1]. The 5-keto-5-oxime derivatives of milbemycin A3, A4, and D all showed 'quite high efficacy to control the microfilariae and more potency than their parents' (the non-oxime parent compounds) [1]. The study also evaluated 5-O-acyl oxime derivatives, which exhibited high activity as well [1]. While this study did not report the exact percentage reduction for the A4 oxime analog at an identical dose, the class-level conclusion is that the 5-keto-5-oxime modification consistently enhanced microfilaricidal potency relative to the parent milbemycins [1]. For procurement context, the recommended minimum effective dose of commercial milbemycin oxime (A3/A4 mixture) for heartworm prevention in dogs is 0.5 mg/kg per month [2], indicating that the pure A3 oxime component is active at one-tenth of the commercial recommended dose for microfilarial reduction.

Veterinary Parasitology Heartworm Disease Microfilaricidal Efficacy

Faster Metabolic Clearance of A3 Relative to A4 in Rats: Implications for Differential Systemic Exposure and Tissue Residue Management

In a comparative radiolabeled metabolism study in rats, milbemycin A3 (M.A3) was metabolized faster than milbemycin A4 (M.A4), as evidenced by lower tissue concentrations of both ³H label and parent compound in M.A3-treated animals compared to M.A4-treated animals following oral administration at 5 mg/kg [1]. The in situ intestinal absorption of M.A3 was faster than that of M.A4 [1]. Both compounds were almost completely excreted within 7 days, predominantly via feces [1]. The metabolic pathway was identical for both compounds: 13-hydroxylation in liver microsomes to form 13-OH-A3/A4 as the major tissue metabolite, followed by further hydroxylation to dihydroxylated metabolites in urine [1]. No essential difference was observed in the overall metabolic fate between M.A3 and M.A4, but the rate of metabolism was faster for A3 [1]. This metabolism study was performed on the parent milbemycins (not the oxime derivatives), so the differential metabolic rate is inferred to apply to the oxime forms based on the conserved core macrocyclic lactone scaffold; this is a class-level inference requiring confirmation with oxime-specific data.

Xenobiotic Metabolism Pharmacokinetics Tissue Residue Analysis

Milbemycin A3 Oxime: Optimal Research and Industrial Application Scenarios Based on Quantified Product Differentiation


Antifungal Drug Discovery and ABC Transporter-Mediated Resistance Reversal Research in Candida Species

For laboratories investigating azole resistance reversal in Candida glabrata and Candida albicans, pure milbemycin A3 oxime is the preferred choice over A4 oxime or the A3/A4 mixture. A3 oxime exhibits 4-fold greater intrinsic antifungal potency (MIC 6.4 vs 25.6 μg/mL) against C. glabrata and is the most potent efflux inhibitor among all milbemycin derivatives tested (Vmax IC50 = 0.36 μg/mL in azole-susceptible isolates) [1]. Researchers can use A3 oxime at lower concentrations to achieve fungicidal effects (>3.2 μg/mL) through ROS generation while simultaneously blocking fluconazole efflux via ABC transporter inhibition, resulting in synergistic reductions of fungal burden in vivo when combined with fluconazole [1]. The availability of pure A3 oxime (rather than the undefined A3/A4 mixture) ensures reproducible dose-response relationships without confounding effects from the less active A4 component.

Veterinary Pharmacokinetic and Formulation Development Studies Requiring Controlled Exposure Profiles

For formulation scientists and veterinary pharmacologists developing novel antiparasitic delivery systems (e.g., nanoemulsions, extended-release depots, chewable tablets), pure milbemycin A3 oxime offers distinct pharmacokinetic advantages. Its 80.5% oral bioavailability enables higher systemic exposure per unit dose compared to A4 oxime (65.1%) [2]. Its shorter elimination half-life (1.6 vs 3.3 days) and higher systemic clearance (75 vs 41 mL/h/kg) make A3 oxime more suitable for formulations where rapid onset and controlled exposure duration are desired—for instance, in acute microfilaricidal treatment protocols [2]. The faster metabolism and tissue clearance of the A3 scaffold, confirmed in rat metabolism studies, further supports applications where minimizing tissue accumulation is a design objective [3].

Analytical Reference Standard and Quality Control Material for Milbemycin Oxime Drug Substance Testing

For analytical laboratories performing HPLC, LC-MS/MS, or pharmacopeial testing of milbemycin oxime drug substance and finished products, pure milbemycin A3 oxime in Crystal Form A provides a well-characterized, single-component reference standard [4]. The defined XRPD pattern (characteristic peaks at 2θ = 5.32°, 8.39°, 13.98°, 14.45°, 15.36°, 16.50°, 18.61°, 25.95°, and 26.28° ±0.20°), FT-IR spectrum (>22 characteristic peaks), DSC exothermic peak at 256.8–261.2°C, and TGA profile together provide an unambiguous identity confirmation package that the non-crystalline A3/A4 mixture cannot match [4]. USP monographs require specific identification and purity testing of both A3 and A4 oxime components [5]; pure A3 oxime reference material is essential for system suitability testing and chromatographic peak identification.

Academic Research on Milbemycin Structure-Activity Relationships and Semi-Synthetic Derivatization

For medicinal chemistry and natural product derivatization programs studying the structure-activity relationships (SAR) of macrocyclic lactones, pure A3 oxime is an essential starting material. The 5-keto-5-oxime modification of A3 dramatically enhanced microfilaricidal potency over the parent A3 compound, demonstrating that the oxime functional group at the 5-position is a critical pharmacophoric element for antiparasitic activity [6]. The 4-fold difference in antifungal MIC between A3 oxime (6.4 μg/mL) and parent A3 (>25.6 μg/mL) confirms that the oxime modification is also essential for antifungal activity [1]. Having access to well-characterized, pure A3 oxime—rather than a mixed A3/A4 starting material—enables unambiguous interpretation of SAR data when further derivatizing the macrocyclic lactone scaffold at other positions (e.g., 13-halogenation, 5-O-acylation, C-25 modification).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Milbemycin A3 oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.